1-(2-Chloro-5-fluorophenyl)but-3-EN-1-amine
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Overview
Description
1-(2-Chloro-5-fluorophenyl)but-3-en-1-amine is an organic compound with the molecular formula C10H11ClFN and a molecular weight of 199.65 g/mol . This compound is characterized by the presence of a chloro and fluoro substituent on a phenyl ring, along with a butenyl amine group. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-5-fluorophenyl)but-3-en-1-amine typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound . The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods optimize the reaction conditions to maximize yield and minimize impurities. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-5-fluorophenyl)but-3-en-1-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), lithium aluminum hydride (LiAlH4)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated amines
Substitution: Substituted phenyl derivatives
Scientific Research Applications
1-(2-Chloro-5-fluorophenyl)but-3-en-1-amine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-(2-Chloro-5-fluorophenyl)but-3-en-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(4-Chloro-2-fluorophenyl)but-3-en-1-amine: Similar structure with different substitution pattern.
5-Chloro-2-fluorophenylboronic acid: Used in similar coupling reactions.
1-(4-Fluorophenyl)but-3-en-1-amine: Lacks the chloro substituent.
Uniqueness
1-(2-Chloro-5-fluorophenyl)but-3-en-1-amine is unique due to the specific positioning of the chloro and fluoro groups on the phenyl ring, which can significantly influence its reactivity and biological activity. This unique substitution pattern allows for distinct interactions with molecular targets, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C10H11ClFN |
---|---|
Molecular Weight |
199.65 g/mol |
IUPAC Name |
1-(2-chloro-5-fluorophenyl)but-3-en-1-amine |
InChI |
InChI=1S/C10H11ClFN/c1-2-3-10(13)8-6-7(12)4-5-9(8)11/h2,4-6,10H,1,3,13H2 |
InChI Key |
RSXIOALPSYUFAD-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(C1=C(C=CC(=C1)F)Cl)N |
Origin of Product |
United States |
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